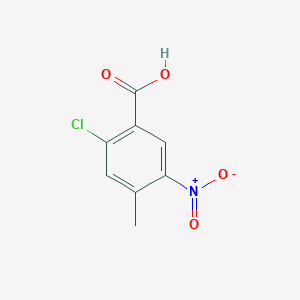

2-Chloro-4-methyl-5-nitrobenzoic acid

Übersicht

Beschreibung

2-Chloro-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-methyl-5-nitrobenzoic acid can be synthesized through the nitration of 2-chloro-4-methylbenzoic acid. The nitration process typically involves the use of a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles like amines, in the presence of a base, can replace the chloro group.

Major Products Formed

Reduction: 2-Chloro-4-methyl-5-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral and Anticancer Properties

Research has indicated that 2-chloro-4-methyl-5-nitrobenzoic acid exhibits potential as an active pharmaceutical ingredient with antiviral and anticancer properties. It has been studied for its efficacy against immunodeficiency diseases, suggesting that it may play a role in developing novel therapies for such conditions . The compound has shown promise in forming co-crystals with other compounds, like nicotinamide, enhancing its stability and potentially improving its therapeutic efficacy .

Synthesis of Drug Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are involved in the production of drugs targeting different medical conditions. For instance, the synthesis of this compound can lead to the development of new drug formulations that leverage its unique chemical properties .

Agrochemical Applications

Pesticide Production

this compound is utilized in the synthesis of herbicides and pesticides. It acts as an intermediate in the production of compounds that are effective against a variety of agricultural pests. Its derivatives are known to enhance crop yields by providing effective pest control solutions while minimizing environmental impact .

Material Science Applications

Polymeric Materials

The compound's chemical structure allows it to be incorporated into polymeric materials, where it can impart specific properties such as increased thermal stability or improved mechanical strength. Research into its incorporation into polymers is ongoing, with potential applications in creating advanced materials for electronics and coatings .

Case Study 1: Antiviral Activity

A study published in PubMed explored the antiviral properties of this compound against immunodeficiency viruses. The results indicated significant antiviral activity, leading to further investigations into its mechanism of action and potential therapeutic applications .

Case Study 2: Synthesis of Co-Crystals

In another study, researchers investigated the co-crystallization of this compound with nicotinamide. The resulting co-crystal demonstrated enhanced thermal stability compared to its individual components, suggesting potential benefits for drug formulation processes .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methyl groups influence the compound’s reactivity and binding affinity to different targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the methyl group.

4-Chloro-3-nitrobenzoic acid: Similar structure but with different positions of the substituents.

2-Methyl-4-nitrobenzoic acid: Similar structure but lacks the chloro group.

Uniqueness

2-Chloro-4-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .

Biologische Aktivität

2-Chloro-4-methyl-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-tumor properties and interactions with biological macromolecules.

Synthesis and Characterization

This compound can be synthesized through various methods, including nitration of the corresponding benzoic acid derivatives. Characterization techniques such as X-ray diffraction and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compounds.

Antitumor Activity

Recent studies have highlighted the anti-tumor activity of metal complexes formed with this compound. These complexes have shown promising results in inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

Table 1: Summary of Antitumor Activity

| Complex | Cell Line | IC50 (µM) | % Growth Inhibition at 60 µM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70 |

| Complex 2 | Caco-2 | 0.00053 | 72.70 |

| Complex 3 | A549 | Not reported | <5.02 |

The MTT assay results indicate that complex 1 exhibits a significant growth suppression effect on both cell lines at lower concentrations compared to other tested complexes .

The mechanism by which these complexes exert their anti-tumor effects appears to involve the induction of apoptosis through proteasome inhibition. Proteasome inhibitors can selectively induce apoptosis in cancer cells, which rely heavily on proteasomal degradation for survival .

Flow cytometry analyses have demonstrated that treatment with these complexes leads to cell cycle arrest in the G0/G1 phase, indicating a disruption in cellular proliferation processes .

Interaction with Biological Macromolecules

The interaction of this compound with DNA and proteins has been investigated to understand its biological implications further. Studies utilizing fluorescence spectroscopy have shown that metal complexes derived from this acid can intercalate with DNA, leading to significant changes in fluorescence properties, which suggests strong binding affinities .

Table 2: Interaction Studies

| Interaction Type | Method Used | Observations |

|---|---|---|

| DNA Binding | Fluorescence Spectroscopy | Intercalative binding observed |

| Protein Binding | Electronic Absorption | Static quenching of fluorescence |

Case Studies

Several case studies have been documented regarding the use of metal complexes with this compound in cancer therapy:

- A549 Cell Line Study : A study evaluated the effects of metal complexes on A549 cells, demonstrating that complex 1 significantly inhibited cell growth at concentrations as low as 20 µM, with an IC50 value of 8.82 µM .

- Caco-2 Cell Line Study : Similarly, complex 2 exhibited potent activity against Caco-2 cells with an IC50 value of 0.00053 µM, indicating its potential as a therapeutic agent for colorectal cancer .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBSRFDFRRCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.